Mercuric thiocyanate

Description

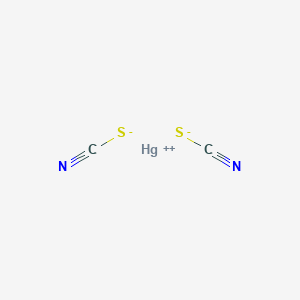

Structure

3D Structure of Parent

Properties

IUPAC Name |

mercury(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZANUMDJPCQHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2S2.Hg, C2HgN2S2 | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14099-12-8 (Parent) | |

| Record name | Mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060469 | |

| Record name | Mercuric thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury thiocyanate appears as an odorless white crystalline powder. Insoluble in water and denser than water. Hence sinks in water. Very toxic by inhalation and ingestion., White solid; [Merck Index] Thermally unstable; [Ullmann] | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes about 329.0 °F (USCG, 1999) | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 250 °F (USCG, 1999), Flash point > 250 °F | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly sol in water: 0.069 g/100 ml @ 25 °C; sol in soln of alkali cyanides, chlorides; sol in boiling water with decomp, SOL IN HOT WATER, AMMONIUM SALTS, POTASSIUM CYANIDE, HYDROCHLORIC ACID, AMMONIA; SLIGHTLY SOL IN ALCOHOL, ETHER | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4 Approximately (USCG, 1999) - Denser than water; will sink, about 4.0 | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

10.9 (Air=1) | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan powder, When crystalline, usually in radially arranged needles | |

CAS No. |

592-85-8 | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JNH1DM7IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165 °C (decomposes) | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric thiocyanate, Hg(SCN)₂, is an inorganic coordination compound that has been of interest to chemists for centuries. While historically known for its dramatic thermal decomposition in the "Pharaoh's Serpent" demonstration, its properties and applications extend into chemical synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key reactions of this compound, with detailed protocols and safety information crucial for laboratory professionals.

Properties of this compound

This compound is a white, odorless, crystalline powder.[1][2][3][4][5] It is stable under normal conditions but is highly toxic and requires careful handling.[5][6] Below is a summary of its key physical, chemical, and toxicological properties.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | Hg(SCN)₂ | [1] |

| Molar Mass | 316.755 g/mol | [1] |

| Appearance | White monoclinic powder | [1] |

| Odor | Odorless | [1][7] |

| Density | 3.71 g/cm³ | [1][6][8] |

| Melting Point | 165 °C (329 °F; 438 K) (decomposes) | [1][3][7][8] |

| Solubility in water | 0.069 g/100 mL at 25 °C | [1][3][8] |

| Other Solubilities | Soluble in dilute hydrochloric acid, KCN, ammonia; slightly soluble in alcohol, ether.[1][4][8] | |

| Magnetic Susceptibility (χ) | -96.5·10⁻⁶ cm³/mol | [1] |

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Median Lethal Dose) | 46 mg/kg | Rat | Oral | [1][6][8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a precipitation reaction by treating a solution containing mercury(II) ions with a source of thiocyanate ions.[1][9] The low solubility of this compound in water causes it to precipitate out of the solution.[1][6] The most cited method involves the reaction of mercury(II) nitrate with potassium thiocyanate.[1][6][10]

Caption: Workflow for the precipitation synthesis of this compound.

Experimental Protocol: Precipitation Method

This protocol is based on the reaction between mercury(II) nitrate and potassium thiocyanate.[10] Extreme caution is advised. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11]

Materials:

-

Mercury(II) nitrate hemihydrate (Hg(NO₃)₂ · 0.5H₂O) - 59 g

-

Potassium thiocyanate (KSCN) - 25 g

-

Distilled water

-

Nitric acid (HNO₃), concentrated

-

Ferric chloride (FeCl₃) solution (as indicator)

-

Beakers (1000 mL, 500 mL)

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare the Mercury(II) Nitrate Solution: In a 1000 mL beaker, dissolve 59 g of mercury(II) nitrate hemihydrate in approximately 800 mL of distilled water. Cautiously add a small amount of concentrated nitric acid dropwise while stirring until the solution is clear. This prevents the formation of basic mercury salts.[10]

-

Add Indicator: To the clear mercury(II) nitrate solution, add 10 drops of ferric chloride solution. This will act as an indicator for the endpoint of the reaction.[10]

-

Prepare the Potassium Thiocyanate Solution: In a separate 500 mL beaker, dissolve 25 g of potassium thiocyanate in 500 mL of distilled water.[10]

-

Precipitation: Gradually add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring constantly. A white precipitate of this compound will form immediately.[11]

-

Endpoint Determination: Continue adding the potassium thiocyanate solution until a faint but persistent red color appears in the supernatant liquid. This color is due to the formation of the [Fe(SCN)]²⁺ complex, indicating a slight excess of thiocyanate ions and ensuring complete precipitation of the mercury(II) ions.[10]

-

Isolation: Allow the precipitate to settle. Collect the solid this compound by filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with several portions of cold distilled water to remove soluble impurities like potassium nitrate. Allow the product to dry thoroughly on filter paper or in a desiccator. Do not use strong heat for drying, as it can cause decomposition.[6]

Thermal Decomposition: The "Pharaoh's Serpent"

When ignited, this compound undergoes a dramatic exothermic decomposition, producing a large, serpent-like column of ash.[1][12] This visually striking reaction, known as the "Pharaoh's Serpent," involves a complex series of chemical transformations. The primary solid product is a foam of carbon nitride (C₃N₄).[2]

Warning: This demonstration is extremely hazardous due to the production of highly toxic mercury vapor, carbon disulfide, and various nitrogen and sulfur oxides.[2] It must only be performed by a trained professional in a high-performance fume hood.

The decomposition proceeds through several stages:

-

Initial decomposition of Hg(SCN)₂ to form mercury(II) sulfide (HgS), carbon disulfide (CS₂), and carbon nitride (C₃N₄).[2][6]

-

The flammable carbon disulfide ignites and burns in the presence of air.[2]

-

The heat from the reaction causes further decomposition of the products.[2][6]

Caption: Key reactions in the thermal decomposition of this compound.

Applications in Analytical Chemistry

This compound is utilized in the spectrophotometric analysis of chloride ions in aqueous solutions.[1][9] The method involves the displacement of thiocyanate ions from this compound by chloride ions. The liberated thiocyanate ions then react with iron(III) ions to form a intensely colored iron(III) thiocyanate complex, which can be quantified by measuring its absorbance at approximately 450 nm.[1][9]

Safety and Handling

This compound is classified as highly toxic and poses a significant health hazard.[1]

-

Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[1] It can also cause damage to organs through prolonged or repeated exposure.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[7][11]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]

-

Disposal: All waste containing this compound or other mercury compounds must be disposed of as hazardous waste according to local, state, and federal regulations. Never pour mercury-containing solutions down the drain.[11] The compound can be neutralized by converting it to the less toxic mercury(II) sulfide (HgS) before disposal.[6]

References

- 1. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. scienceonblog.wordpress.com [scienceonblog.wordpress.com]

- 3. This compound | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 592-85-8 [chemicalbook.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 9. Chemistry:Mercury(II) thiocyanate - HandWiki [handwiki.org]

- 10. prepchem.com [prepchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Crazy Expanding Substance (Pharoah’s Serpent) - Science Experiment Video [sciencekids.co.nz]

An In-depth Technical Guide to the Chemical Structure and Bonding of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mercuric thiocyanate, Hg(SCN)₂, is an inorganic coordination compound notable for its unique polymeric structure and its historical use in pyrotechnics, famously known as the "Pharaoh's Serpent" reaction. This document provides a comprehensive technical overview of the chemical structure, bonding characteristics, and physicochemical properties of this compound. It details the experimental protocols for its synthesis and structural characterization, presents quantitative data in a structured format, and visually illustrates key chemical processes involving the compound. This guide is intended for professionals in research, chemical sciences, and drug development who require a detailed understanding of this compound's fundamental properties.

Chemical Structure and Bonding

This compound, a white, odorless powder, is a coordination complex formed between the mercury(II) cation (Hg²⁺) and the thiocyanate anion (SCN⁻)[1][2]. The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal center through either its sulfur or nitrogen atom[3].

Coordination and Polymeric Structure

Unlike simple ionic salts, solid this compound adopts a complex polymeric structure[1][4]. X-ray crystallographic studies have revealed that each mercury(II) center is primarily coordinated to two sulfur atoms from two different thiocyanate ligands. This primary coordination is nearly linear, forming -[Hg-(SCN)₂]- chains[5].

The Hg²⁺ ion, being a soft acid, preferentially bonds with the soft basic sulfur atom of the thiocyanate ligand[5]. In addition to the two strong Hg-S covalent bonds, each mercury atom is involved in four weaker interactions with the nitrogen atoms of thiocyanate ligands from adjacent polymer chains[1][4]. These weaker Hg---N interactions result in a pseudo-octahedral coordination geometry around the mercury center, creating a three-dimensional network[5]. This polymeric nature contributes to its low solubility in water[1][6].

Bonding within the Thiocyanate Ligand

The thiocyanate ligand (SCN⁻) itself is a linear ion with resonance structures that delocalize the negative charge. The bonding within the ligand is covalent, with a triple bond character between carbon and nitrogen and a single bond character between carbon and sulfur being a significant contributor[5]. The nature of the metal-ligand bond can influence the vibrational frequencies of the C-N and C-S bonds, which can be observed using infrared (IR) and Raman spectroscopy[7][8]. For S-bonded thiocyanates like Hg(SCN)₂, the C-N stretching frequency is typically observed at a higher wavenumber compared to N-bonded (isothiocyanate) complexes[8].

Physicochemical and Structural Data

The key quantitative data for this compound, derived from crystallographic and other analytical methods, are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Hg(SCN)₂ | [1][9] |

| Molar Mass | 316.75 g/mol | [1][9] |

| Appearance | White monoclinic powder | [1] |

| Density | 3.71 g/cm³ | [1][6] |

| Melting Point | 165 °C (438 K) with decomposition | [1][9] |

| Solubility in water | 0.069 g/100 mL | [1] |

| Crystal System | Monoclinic | [1] |

| Hg-S Bond Distance | 2.381 Å | [1][4] |

| Hg---N Interaction Distance | 2.81 Å | [1][4] |

Experimental Protocols

Synthesis of this compound by Precipitation

This compound is most commonly synthesized via a precipitation reaction in an aqueous solution due to its low solubility product[1][4].

Principle: A soluble mercury(II) salt is reacted with a soluble thiocyanate salt. The highly insoluble this compound precipitates out of the solution and can be isolated by filtration.

Detailed Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a solution of mercury(II) nitrate, Hg(NO₃)₂, by dissolving 59 g of Hg(NO₃)₂·0.5H₂O in 1000 mL of deionized water. Add a small amount of nitric acid to prevent the formation of basic mercury salts[10].

-

Prepare a separate solution of potassium thiocyanate (KSCN) by dissolving 25 g of KSCN in 500 mL of deionized water[10].

-

-

Precipitation:

-

To the mercury(II) nitrate solution, add approximately 10 drops of a ferric chloride (FeCl₃) solution to act as an indicator[10].

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously[10].

-

Continue the addition until the appearance of a persistent red color, which indicates the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex, signifying that an excess of thiocyanate ions is present[10][11].

-

-

Isolation and Purification:

-

Collect the white precipitate of Hg(SCN)₂ by vacuum filtration using a Büchner funnel[6][10].

-

Wash the precipitate with copious amounts of deionized water to remove any soluble impurities, such as potassium nitrate (KNO₃) and excess reactants.

-

Dry the purified this compound in a desiccator or in open air, avoiding high temperatures to prevent decomposition[6].

-

Structural Characterization by Single-Crystal X-ray Diffraction

The definitive method for elucidating the solid-state structure of this compound is single-crystal X-ray diffraction.

Principle: X-rays are diffracted by the electrons in the crystal lattice. The resulting diffraction pattern is unique to the crystal's atomic arrangement. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

General Methodology:

-

Crystal Growth: Suitable single crystals of Hg(SCN)₂ must be grown. This can be achieved by slow evaporation or other controlled crystallization techniques from a suitable solvent, although its low solubility presents a challenge.

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector[12].

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The "heavy-atom method" is often employed, where the position of the heavy mercury atom is determined first from the Patterson map[13].

-

Subsequent Fourier syntheses reveal the positions of the lighter sulfur, carbon, and nitrogen atoms[13].

-

The structural model is then refined by least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths, bond angles, and other structural parameters[12].

-

Application in Chloride Analysis

This compound is a key reagent in the colorimetric determination of chloride ions in aqueous samples, a method valued for its sensitivity[1][4].

Principle: In the presence of chloride ions, the sparingly soluble Hg(SCN)₂ dissociates to form the more stable and soluble mercuric chloride (HgCl₂). This releases thiocyanate ions into the solution. The liberated SCN⁻ ions then react with ferric (Fe³⁺) ions, which are added as an indicator, to form a intensely colored reddish-orange complex, primarily [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color, measured by a UV-visible spectrophotometer at approximately 450 nm, is directly proportional to the concentration of the released thiocyanate, and therefore to the original concentration of chloride ions[1][4].

Thermal Decomposition Pathway

When heated to its decomposition temperature of 165 °C, this compound undergoes a complex and highly exothermic decomposition reaction, producing a large, snake-like ash column of carbon nitride[1][6].

Reaction Stages:

-

Initial Decomposition: The initial thermal decomposition of Hg(SCN)₂ produces solid mercury(II) sulfide (HgS), flammable carbon disulfide (CS₂), and a solid, primarily carbon nitride (C₃N₄)[6].

-

2 Hg(SCN)₂ (s) → 2 HgS (s) + CS₂ (g) + C₃N₄ (s)[6]

-

-

Combustion and Further Decomposition: The heat from the initial reaction ignites the carbon disulfide, which burns in air to produce carbon dioxide and sulfur dioxide[6]. The carbon nitride further decomposes into nitrogen gas and dicyan ((CN)₂)[6]. The black mercury(II) sulfide can also partially decompose in the presence of oxygen to elemental mercury vapor and sulfur dioxide[1].

Conclusion

This compound is a coordination polymer with a structure dominated by strong, linear S-Hg-S bonds and weaker, intermolecular Hg-N interactions that create a three-dimensional network. Its well-defined chemistry allows for its synthesis through straightforward precipitation and its application in sensitive analytical methods. The compound's dramatic thermal decomposition highlights a complex series of chemical transformations. A thorough understanding of its structure, bonding, and reactivity is essential for its safe handling and for leveraging its properties in scientific and research applications.

References

- 1. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. This compound | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry:Mercury(II) thiocyanate - HandWiki [handwiki.org]

- 5. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 8. researchgate.net [researchgate.net]

- 9. Mercury(II) thiocyanate this compound [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Thiocyanate - Wikipedia [en.wikipedia.org]

- 12. Crystal structure of bis(thiocyanato-κS)bis(thiourea-κS)mercury(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric thiocyanate (Hg(SCN)₂), also known as mercury(II) thiocyanate, is an inorganic compound that has garnered interest in various scientific fields due to its unique chemical properties and reactivity. Historically known for its use in pyrotechnic displays, specifically the "Pharaoh's serpent" reaction, its applications have extended to analytical chemistry and chemical synthesis.[1] For researchers and professionals in drug development, a thorough understanding of its physical, chemical, and toxicological properties is paramount for safe handling and for the exploration of its potential, albeit limited, roles in biochemical and pharmaceutical research. This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and an exploration of its known biological interactions.

Physical and Chemical Properties

This compound is a white, odorless crystalline powder.[1][2] It is sparingly soluble in water but dissolves in solutions of alkali cyanides and chlorides.[2] The compound is thermally unstable and undergoes a notable decomposition reaction upon heating.[2]

Data Presentation: Quantitative Properties

| Property | Value | References |

| Molecular Formula | Hg(SCN)₂ | [1][2] |

| Molar Mass | 316.75 g/mol | [1][3] |

| Appearance | White to tan crystalline powder | [2] |

| Density | 3.71 g/cm³ | [1] |

| Melting Point | 165 °C (decomposes) | [1][2] |

| Boiling Point | Decomposes | [2] |

| Solubility in Water | 0.069 g/100 mL at 25 °C | [1] |

| CAS Number | 592-85-8 | [1] |

Chemical Reactivity and Decomposition

This compound is a key precursor in the synthesis of other mercury-containing compounds.[1] Its most characteristic reaction is its thermal decomposition, which begins at approximately 110 °C and becomes spontaneous at 165 °C.[2] This exothermic reaction produces a large, snake-like ash as the compound swells to many times its original volume.[4] The decomposition products include mercury(II) sulfide, carbon disulfide, and carbon nitride.[5]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that can be summarized by the following reaction:

2 Hg(SCN)₂ (s) → 2 HgS (s) + CS₂ (g) + C₃N₄ (s)[5]

The gaseous carbon disulfide can further combust in the presence of oxygen.

Caption: Thermal decomposition of this compound.

Experimental Protocols

Synthesis of this compound by Precipitation

This protocol describes a common laboratory method for the synthesis of this compound.

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂)

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare a dilute aqueous solution of mercury(II) nitrate.

-

Prepare a stoichiometric aqueous solution of potassium thiocyanate.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously.

-

A white precipitate of this compound will form immediately due to its low solubility.[1] The reaction is as follows: Hg(NO₃)₂ (aq) + 2 KSCN (aq) → Hg(SCN)₂ (s) + 2 KNO₃ (aq)

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the collected this compound, preferably in a desiccator at room temperature, as heating can cause decomposition.[5]

Colorimetric Determination of Chloride Ions

This compound is utilized in a sensitive colorimetric method for the determination of chloride ions in aqueous samples.[1][6]

Principle: Chloride ions displace the thiocyanate ions from this compound. The liberated thiocyanate ions then react with ferric ions (Fe³⁺) to form a highly colored ferric thiocyanate complex ([Fe(SCN)(H₂O)₅]²⁺), which has a strong absorbance at approximately 480 nm.[6][7] The intensity of the color is proportional to the initial chloride ion concentration.

Reagents:

-

Saturated solution of this compound in methanol

-

Ferric nitrate solution (Fe(NO₃)₃) in nitric acid

-

Standard chloride solutions

-

Sample with unknown chloride concentration

Procedure:

-

Prepare a series of standard chloride solutions of known concentrations.

-

To a set of test tubes, add a fixed volume of the sample or standard solution.

-

Add the ferric nitrate solution to each tube.

-

Add the this compound solution to each tube and mix well.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at 480 nm using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the chloride concentration in the sample by comparing its absorbance to the calibration curve.

Biological Interactions and Potential Signaling Pathways

Direct research on the specific signaling pathways affected by this compound as a compound is limited. However, the biological effects can be inferred from the well-documented toxicology of its constituent ions: mercuric ions (Hg²⁺) and thiocyanate ions (SCN⁻).

Effects of Mercuric Ions (Hg²⁺)

Mercury is a potent toxicant that can impact numerous cellular processes. Its primary mechanism of toxicity involves a high affinity for sulfhydryl (-SH) groups in proteins, leading to enzyme inhibition and disruption of cellular functions.[8][9]

Enzyme Inhibition:

-

Protein Kinases: Mercury has been shown to inhibit protein kinase C (PKC), a crucial enzyme in various signal transduction pathways.[10][11] This inhibition can disrupt processes such as cell growth, differentiation, and apoptosis.

-

Other Enzymes: Mercury can inhibit a wide range of enzymes containing cysteine residues, affecting metabolism and cellular signaling.[8]

T-Cell Signaling:

-

Mercury has been reported to inhibit the protein LCK (Lymphocyte-specific protein tyrosine kinase), which is a critical component of the T-cell receptor signaling pathway.[2] Inhibition of LCK can lead to decreased T-cell activation and a suppressed immune response.[2]

Caption: Postulated inhibition of T-cell signaling.

Effects of Thiocyanate Ions (SCN⁻)

Thiocyanate is a pseudohalide that can compete with iodide in biological systems.

Thyroid Hormone Synthesis:

-

The primary and most well-understood biological role of thiocyanate is its competitive inhibition of the sodium-iodide symporter (NIS) in the thyroid gland.[12][13] By blocking iodide uptake, thiocyanate can disrupt the synthesis of thyroid hormones (thyroxine and triiodothyronine), potentially leading to hypothyroidism.[14] This is particularly relevant in individuals with low iodine intake.[13]

Caption: Inhibition of iodide uptake in the thyroid.

Conclusion

This compound is a compound with well-defined physical and chemical properties. Its synthesis and application in analytical chemistry are based on straightforward chemical principles. From a toxicological and drug development perspective, its effects are primarily attributed to the actions of mercuric and thiocyanate ions. The potent inhibitory effects of mercury on a wide range of enzymes and the specific action of thiocyanate on thyroid function underscore the need for extreme caution in handling this compound. While direct applications in drug development are not apparent and likely hindered by its toxicity, understanding its interactions with biological systems provides valuable insights into the mechanisms of heavy metal and pseudohalide toxicity. Further research could explore the specific cellular uptake and dissociation of this compound to better delineate its unique biological footprint.

References

- 1. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. This compound | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 7. epa.gov [epa.gov]

- 8. education.seattlepi.com [education.seattlepi.com]

- 9. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of methylmercury on protein kinase A and protein kinase C in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiocyanate: a review and evaluation of the kinetics and the modes of action for thyroid hormone perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combined Effects of Perchlorate, Thiocyanate, and Iodine on Thyroid Function in the National Health and Nutrition Examination Survey 2007-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiocyanate effects on thyroid function of weaned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Mercuric Thiocyanate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercuric thiocyanate (Hg(SCN)₂) in a range of aqueous and organic solvents. The information is intended to support research, development, and handling of this compound in a laboratory setting. All data is presented with clear citations, and a detailed experimental protocol for solubility determination is provided.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is crucial for a variety of applications, including synthesis, purification, formulation, and analytical method development. The solubility of this compound, a sparingly soluble salt, is influenced by the nature of the solvent, temperature, and the presence of complexing agents.

Quantitative and Qualitative Solubility Data

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Aqueous Solvents | ||||

| Water | H₂O | 0.069 g/100 mL[1][2][3] | 25 | Also reported as 0.7 g/L[4] and 0.03 at 25°C with a pKsp of 19.49.[5] More soluble in hot water.[2][6] Can be recrystallized from water.[6] |

| Boiling Water | H₂O | Soluble with decomposition[2] | 100 | |

| Dilute Hydrochloric Acid | HCl (aq) | Soluble[1][6][7] | Not Specified | |

| Ammonia Solution | NH₃ (aq) | Soluble[1][7] | Not Specified | |

| Potassium Cyanide Solution | KCN (aq) | Soluble[1][7] | Not Specified | |

| Alkali Cyanide Solutions | Soluble[2] | Not Specified | ||

| Alkali Chloride Solutions | Soluble[2] | Not Specified | ||

| Ammonium Salt Solutions | Soluble[2] | Not Specified | ||

| Organic Solvents | ||||

| Methanol | CH₃OH | ≥ 0.42 g/100 mL | Not Specified | A 0.42% w/v solution is commercially available, indicating at least this level of solubility.[4] Also described as "slightly soluble".[6] |

| Ethanol | C₂H₅OH | Slightly Soluble[1][2] | Not Specified | One source describes it as insoluble, which may indicate very low solubility.[8] |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[1][2] | Not Specified | |

| Acetone | (CH₃)₂CO | Data Not Available | - | |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Soluble (Qualitative) | Not Specified | The formation of this compound complexes in DMF has been studied, indicating solubility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - | DMSO is a powerful solvent for many inorganic salts, but specific data for Hg(SCN)₂ is not available. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility. This protocol is based on the widely accepted shake-flask method followed by gravimetric analysis, which is suitable for sparingly soluble salts.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (Hg(SCN)₂), analytical grade

-

Solvent of interest, HPLC grade or equivalent

-

Deionized water

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.0001 g)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Volumetric flasks

-

Pipettes

-

Oven

Methodology:

-

Preparation of Saturated Solution (Shake-Flask Method): a. Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved. b. Add a known volume of the solvent of interest to the vial. c. Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium. For sparingly soluble salts, this may take 24 to 72 hours. It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

Sample Collection and Preparation: a. Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vessel (e.g., a volumetric flask or a beaker for gravimetric analysis). The filtration step is critical to remove all undissolved solid particles. Pre-warming the syringe and filter helps to prevent precipitation of the solute due to temperature changes.

-

Gravimetric Analysis: a. Accurately weigh a clean, dry evaporating dish. b. Carefully transfer a known volume or weight of the clear filtrate into the pre-weighed evaporating dish. c. Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (decomposition begins around 165 °C[1][6]). A temperature of 60-80 °C under vacuum is recommended. d. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. e. Weigh the evaporating dish containing the dried this compound residue. f. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight. b. The solubility can then be expressed in various units, such as g/100 mL or mol/L, based on the mass of the residue and the initial volume of the filtrate.

Alternative Analytical Finishes:

-

Titration: The concentration of this compound in the filtrate can be determined by titration. For example, a complexometric titration with EDTA after appropriate sample preparation, or a precipitation titration.

-

Indirect UV-Vis Spectrophotometry: this compound does not have a strong chromophore for direct UV-Vis analysis. However, an indirect method can be employed where the thiocyanate ion is displaced by a suitable ligand to form a colored complex that can be quantified.

Safety Precautions:

This compound is highly toxic if ingested, inhaled, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles. All waste containing mercury must be disposed of according to institutional and regulatory guidelines for hazardous waste.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 4. nwsci.com [nwsci.com]

- 5. This compound | 592-85-8 [chemicalbook.com]

- 6. macsenlab.com [macsenlab.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

The Genesis of a Serpent: Berzelius and the Historical Synthesis of Mercuric Thiocyanate

A Technical Review for the Modern Researcher

Jöns Jacob Berzelius, a titan in the annals of chemistry, is credited with the first synthesis of mercuric thiocyanate (Hg(SCN)₂) in 1821.[1][2] This compound, while now largely a chemical curiosity known for the dramatic "Pharaoh's Serpent" decomposition reaction, represents an early foray into the chemistry of pseudohalides. This guide delves into the historical synthesis as described by Berzelius, offering a protocol reconstructed from available records and placing it in the context of modern preparative methods.

Berzelius's Approach: A Synthesis from Oxide

Historical accounts indicate that Berzelius's synthesis involved the reaction of mercuric oxide (HgO) with thiocyanic acid (HSCN).[1][2] The direct use of the unstable thiocyanic acid highlights the experimental prowess of the era, as its preparation and handling would have posed significant challenges.

Experimental Protocol: Reconstructed from Historical Accounts

While Berzelius's original publications lack the detailed, step-by-step format of modern experimental sections, the following protocol is a reconstruction based on the reported reaction.

Objective: To synthesize this compound via the reaction of mercuric oxide and thiocyanic acid.

Reactants:

-

Mercuric Oxide (HgO)

-

Thiocyanic Acid (HSCN) - Likely generated in situ or used as a freshly prepared aqueous solution.

Procedure:

-

Preparation of Thiocyanic Acid (Hypothesized): Thiocyanic acid would have been prepared separately, likely through the acidification of a thiocyanate salt, such as potassium thiocyanate (KSCN), with a strong acid, followed by distillation or extraction.

-

Reaction: Mercuric oxide, a red or yellow powder, would be treated with an aqueous solution of thiocyanic acid.

-

Precipitation: Due to the low solubility of this compound in water, the product would precipitate out of the solution as a white solid upon the mixing of the reactants.[1][3]

-

Isolation: The resulting precipitate would be isolated by filtration, washed with water to remove any unreacted starting materials and soluble byproducts, and subsequently dried.

The overall chemical transformation is represented by the following equation:

HgO + 2 HSCN → Hg(SCN)₂↓ + H₂O[1][2]

Quantitative Data and Stoichiometry

| Compound | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |

| Mercuric Oxide (HgO) | 216.59 | 1 | Reactant |

| Thiocyanic Acid (HSCN) | 59.09 | 2 | Reactant |

| This compound | 316.75 | 1 | Product |

| Water (H₂O) | 18.02 | 1 | Byproduct |

Table 1: Stoichiometric relationships in the synthesis of this compound as described by Berzelius.

Logical Workflow of Berzelius's Synthesis

The synthesis can be broken down into a logical sequence of steps, from the preparation of the key reagent to the isolation of the final product.

References

An In-depth Technical Guide to the Thermal Decomposition of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of mercuric thiocyanate (Hg(SCN)₂), a reaction famously known as the "Pharaoh's Serpent." The document details the reaction's chemical processes, experimental procedures, and the quantitative data associated with its decomposition.

Introduction

This compound is a white, odorless powder that undergoes a dramatic and exothermic decomposition when heated.[1][2] This process results in a large, serpent-like ash column, a phenomenon that has intrigued chemists for centuries.[3][4] While visually striking, the reaction involves highly toxic substances, including mercury and cyanide compounds, necessitating strict safety protocols.[4][5][6] This guide is intended for a scientific audience and emphasizes the technical aspects of the reaction.

Reaction Mechanism and Stoichiometry

The thermal decomposition of this compound is a complex process that occurs in several stages. The primary decomposition reaction is the breakdown of this compound into mercury(II) sulfide, carbon disulfide, and carbon nitride.[4][6][7][8][9]

Primary Decomposition:

2 Hg(SCN)₂ (s) → 2 HgS (s) + CS₂ (g) + C₃N₄ (s)

The solid product, carbon nitride (C₃N₄), is a pale yellow solid and is the main component of the resulting "snake" or ash.[4] The expansion and coiling structure is due to the evolution of gases from the decomposition of other products.[6][8]

Secondary Reactions:

The initial products of the decomposition subsequently react, particularly in the presence of oxygen, contributing to the overall visual effect and the production of toxic gases:

-

Combustion of Carbon Disulfide: The flammable carbon disulfide gas ignites in the presence of heat and oxygen, producing carbon dioxide and sulfur dioxide.[6][7][8] CS₂ (g) + 3 O₂ (g) → CO₂ (g) + 2 SO₂ (g)

-

Decomposition of Carbon Nitride: At higher temperatures, the carbon nitride can decompose further into cyanogen gas and nitrogen gas.[6][7][8] 2 C₃N₄ (s) → 3 (CN)₂ (g) + N₂ (g)

-

Decomposition of Mercury(II) Sulfide: In the presence of oxygen, mercury(II) sulfide can decompose to produce mercury vapor and sulfur dioxide.[1][6][7][8] HgS (s) + O₂ (g) → Hg (g) + SO₂ (g)

The release of these gases within the solid matrix of carbon nitride causes the characteristic snake-like expansion.[6][8]

Quantitative Data

The following table summarizes the key quantitative data associated with this compound and its thermal decomposition.

| Property | Value | References |

| Molar Mass | 316.755 g/mol | [1] |

| Density | 3.71 g/cm³ | [1][7] |

| Melting Point | Decomposes at approximately 165 °C (329 °F; 438 K) | [1][2][7][10][11] |

| Solubility in water | 0.069 g/100 mL at 25 °C | [1][10] |

| LD50 (oral, rat) | 46 mg/kg | [1][5] |

Experimental Protocols

Extreme caution must be exercised when conducting experiments with this compound due to the high toxicity of the reactant and its decomposition products.[4][5][6] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

4.1. Synthesis of this compound

This compound can be synthesized by the precipitation reaction between a soluble mercury(II) salt, such as mercury(II) nitrate, and a thiocyanate salt, like potassium thiocyanate.[1][7]

-

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂)

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

-

Procedure:

-

Prepare a solution of mercury(II) nitrate by dissolving it in distilled water.

-

Prepare a separate solution of potassium thiocyanate in distilled water.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously.

-

A white precipitate of this compound will form immediately due to its low solubility.[1][7]

-

Allow the precipitate to settle, then filter the solid using a Büchner funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the purified this compound in a desiccator at room temperature. Avoid heating to prevent premature decomposition.[7]

-

4.2. Thermal Decomposition of this compound (Pharaoh's Serpent Demonstration)

This experiment should only be performed as a demonstration in a fume hood.

-

Materials:

-

This compound powder

-

Heat-resistant surface (e.g., ceramic tile or sand bath)

-

Long-handled lighter or other remote ignition source

-

-

Procedure:

-

Place a small amount (e.g., 0.5-1.0 g) of this compound powder in a small pile on the heat-resistant surface.

-

Ensure the fume hood sash is lowered to an appropriate height.

-

Use the long-handled lighter to carefully ignite one edge of the powder pile.

-

The this compound will ignite and begin to decompose, producing the characteristic "serpent."

-

Allow the reaction to proceed to completion. The resulting ash will be a mixture of carbon nitride and mercury(II) sulfide.

-

After the apparatus has cooled completely, the solid residue and any condensed mercury must be collected and disposed of as hazardous waste according to institutional protocols.

-

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the overall thermal decomposition pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

5.2. Experimental Workflow for Synthesis

This diagram outlines the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

This compound and its decomposition products are extremely toxic.[4][5][6]

-

Toxicity: Mercury compounds are potent neurotoxins. Inhalation of mercury vapor or absorption of mercury salts through the skin can cause severe health effects.[5] Cyanogen gas and hydrogen cyanide are highly poisonous.

-

Handling: Always handle this compound in a fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Disposal: All waste materials, including the solid residue and any contaminated labware, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and should not be used as a substitute for established laboratory safety protocols and a thorough understanding of the hazards involved.

References

- 1. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. This compound | 592-85-8 [chemicalbook.com]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Black snake (firework) - Wikipedia [en.wikipedia.org]

- 5. technopharmchem.com [technopharmchem.com]

- 6. reddit.com [reddit.com]

- 7. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 8. inorganic chemistry - Thermal decomposition of mercury thiocyanate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. This compound | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Pharaoh's Serpent: An In-depth Technical Guide to the Reaction Mechanism of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of mercuric thiocyanate (Hg(SCN)₂), famously known as the "Pharaoh's Serpent" reaction, is a visually striking chemical transformation that has captivated chemists for centuries. Beyond its theatrical appeal, this reaction offers a compelling case study in solid-state decomposition, gas evolution, and the formation of complex materials. This technical guide provides a comprehensive examination of the core reaction mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. The information presented is intended to serve as a valuable resource for researchers in materials science, inorganic chemistry, and toxicology.

Introduction

The Pharaoh's Serpent reaction is initiated by heating this compound, a white solid. The ensuing exothermic reaction produces a large, serpent-like ash structure that is lightweight and brittle. The dramatic expansion is driven by the evolution of various gases. While historically used in pyrotechnics, the extreme toxicity of the reactants and products, particularly mercury vapor and cyanide-containing gases, strictly limits its use to controlled laboratory settings with appropriate safety measures.

This guide will delve into the multi-stage chemical processes that govern the formation of the "serpent," offering a detailed look at the decomposition pathway, the intermediate products, and the final composition of the characteristic ash.

Reaction Mechanism

The thermal decomposition of this compound is not a single reaction but a series of complex, interconnected chemical processes. The reaction is initiated by heat and proceeds through several key stages:

Stage 1: Initial Decomposition of this compound

When heated, this compound decomposes to form mercury(II) sulfide (HgS), carbon disulfide (CS₂), and carbon nitride (C₃N₄).[1][2][3] The primary solid product, carbon nitride, is a yellow-brown, amorphous material that forms the bulk of the "serpent's" structure.[4][5]

2 Hg(SCN)₂(s) → 2 HgS(s) + CS₂(g) + C₃N₄(s)

Stage 2: Combustion of Carbon Disulfide

Carbon disulfide is a highly flammable liquid that readily combusts in the presence of oxygen, producing carbon dioxide (CO₂) and sulfur dioxide (SO₂). This combustion reaction is exothermic and contributes to the propagation of the decomposition.

CS₂(g) + 3 O₂(g) → CO₂(g) + 2 SO₂(g)

Stage 3: Decomposition of Carbon Nitride

At elevated temperatures, the carbon nitride produced in the initial decomposition can further break down into nitrogen gas (N₂) and cyanogen gas ((CN)₂).

2 C₃N₄(s) → 3 (CN)₂(g) + N₂(g)

Stage 4: Decomposition of Mercury(II) Sulfide

Mercury(II) sulfide is also thermally unstable and decomposes in the presence of oxygen to produce elemental mercury vapor (Hg) and sulfur dioxide (SO₂).

HgS(s) + O₂(g) → Hg(g) + SO₂(g)

The combination of these reactions, particularly the rapid evolution of gases (CO₂, SO₂, N₂, (CN)₂, and Hg vapor), causes the dramatic expansion of the solid carbon nitride matrix, resulting in the characteristic "serpent."

Quantitative Data

The composition of the solid residue and the thermal decomposition behavior of this compound have been subjects of scientific investigation. The following tables summarize key quantitative data from these studies.

Table 1: Elemental Analysis of the "Pharaoh's Serpent" Residue

The elemental composition of the solid product provides insight into the primary components of the "serpent." The following data is adapted from a study by Thomas S. et al.[6]

| Element | Weight % (in Air) | Weight % (in N₂) |

| Carbon (C) | 7.10 | 6.27 |

| Hydrogen (H) | 0.38 | 0.59 |

| Nitrogen (N) | 11.16 | 9.53 |

| Sulfur (S) | 11.83 | 13.64 |

Note: The presence of hydrogen is likely due to trace amounts in the starting material or atmospheric water.

Table 2: Thermogravimetric Analysis (TGA) of this compound Decomposition

Thermogravimetric analysis reveals the mass loss of a sample as a function of temperature, indicating the different stages of decomposition.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 165 - 250 | ~20 | Initial decomposition of Hg(SCN)₂ |

| 250 - 400 | ~60 | Decomposition of HgS and C₃N₄ |

| > 400 | ~20 | Further decomposition and volatilization of products |

Note: These values are approximate and can vary depending on the heating rate and atmosphere.

Experimental Protocols

Extreme caution must be exercised when performing these experiments due to the high toxicity of mercury and its compounds. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of this compound (Hg(SCN)₂)[3][7]

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂)

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filter paper

-

Funnel

Procedure:

-

Prepare a saturated solution of mercury(II) nitrate in distilled water.

-

Prepare a separate saturated solution of potassium thiocyanate in distilled water.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for several minutes to ensure complete precipitation.

-

Filter the precipitate using filter paper and a funnel.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Allow the precipitate to dry completely in a desiccator. Do not heat to dry , as this may cause premature decomposition.

Thermal Decomposition of this compound (Pharaoh's Serpent Reaction)

Materials:

-

Dry this compound powder

-

Heat-resistant surface (e.g., ceramic tile or sand bath)

-

Propane torch or high-temperature heat gun

-

Fume hood

Procedure:

-

Place a small amount (e.g., 0.5-1.0 g) of dry this compound powder in the center of a heat-resistant surface within a fume hood.

-

Direct the flame of a propane torch or the hot air from a heat gun onto the pile of this compound from a safe distance.

-

The powder will ignite and begin to decompose, forming the characteristic "serpent."

-

Observe the reaction from a safe distance. The serpent will grow as the decomposition reaction proceeds.

-

Allow the reaction to proceed to completion and the resulting ash to cool completely before handling.

-

Disposal: The residue and any unreacted material are highly toxic and must be disposed of as hazardous waste according to institutional and local regulations.

Mandatory Visualizations

Diagram 1: Reaction Pathway of this compound Decomposition

Caption: The multi-stage decomposition pathway of this compound.

Diagram 2: Experimental Workflow for Synthesis and Decomposition

Caption: A generalized workflow for the synthesis and thermal decomposition of this compound.

Safety Considerations

The Pharaoh's Serpent reaction is extremely hazardous and should only be performed by trained professionals in a laboratory setting with strict adherence to safety protocols.

-

Toxicity: this compound and all its decomposition products are highly toxic. Mercury vapor is a potent neurotoxin. Cyanogen gas is also extremely poisonous.

-

Inhalation Hazard: The reaction releases toxic gases and vapors. A certified and functioning fume hood is mandatory.

-

Contact Hazard: Avoid skin contact with all chemicals. Wear appropriate chemical-resistant gloves.

-

Disposal: All waste materials, including the final "serpent" ash, must be collected and disposed of as hazardous mercury waste according to environmental regulations.

Conclusion

The thermal decomposition of this compound is a multifaceted chemical process that serves as an excellent, albeit hazardous, demonstration of solid-state reactions and the dramatic effects of gas evolution. This guide has provided a detailed overview of the reaction mechanism, quantitative data on the products, and protocols for its synthesis and decomposition. A thorough understanding of the underlying chemistry and strict adherence to safety protocols are paramount for any scientific investigation of this classic and compelling reaction.

References

- 1. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Experimental Procedure: Synthesis of Mercury Tetrathiocyanatocobaltate(II.. [askfilo.com]

- 3. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 4. The Chemistry of Pharaoh's Serpent with Calcium Gluconate | Chemical Education Xchange [chemedx.org]

- 5. youtube.com [youtube.com]

- 6. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Safe Handling of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling procedures for mercuric thiocyanate. The information is intended for laboratory personnel and researchers who may be working with this highly toxic compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

This compound (Hg(SCN)₂) is a highly toxic, odorless, white crystalline powder.[1] It is classified as a hazardous substance with acute toxicity in oral, dermal, and inhalation routes of exposure.[2][3][4][5] It is also known to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[2][3][4][5]

GHS Hazard Statements:

-

H300: Fatal if swallowed.[4]

-

H310: Fatal in contact with skin.[4]

-

H330: Fatal if inhaled.[4]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[2]

-

H341: Suspected of causing genetic defects.[2]

-

H361: Suspected of damaging fertility or the unborn child.[2]

-

H370: Causes damage to organs.[2]

-

H372: Causes damage to organs through prolonged or repeated exposure.[2]

-

H373: May cause damage to organs through prolonged or repeated exposure.[3][5]

-

H400: Very toxic to aquatic life.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[2][3][4][5]

Toxicological Data

The following table summarizes the acute toxicity data for this compound.

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 46 mg/kg | Rat | [6][7] |

| Oral LD50 | 24.5 mg/kg | Mouse | [6] |

| Dermal LD50 | 685 mg/kg | Rat | [7] |

Mercury poisoning can lead to severe health effects, including tremors, irritability, sore gums, increased salivation, memory loss, a metallic taste, personality changes, and brain and kidney damage.[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Appearance | Off-white powder/solid | [2] |

| Odor | Odorless | [2] |

| Melting Point | 165 °C (329 °F) | [2] |

| Flash Point | 120 °C (248 °F) | [2] |

| Water Solubility | Slightly soluble | [8] |

| Vapor Pressure | 0.0012 mm Hg at 20°C (68°F) | [8] |

Safe Handling and Storage Protocols

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] Local exhaust ventilation should be used to control the release of dust or vapors.[8]

-

Safety Equipment: Eye wash fountains and emergency showers must be readily available in the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE | Specification | Reference |

| Gloves | Chemical-resistant gloves (e.g., natural rubber). Breakthrough time and glove thickness should be appropriate for the duration of handling. | [2][8] |

| Eye Protection | Impact-resistant safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | [8] |

| Body Protection | A lab coat or other protective clothing. | [6][8] |

| Respiratory Protection | An approved/certified dust respirator should be used, especially when ventilation is inadequate or when handling powders.[5][6] For potential exposure above 10 mg/m³, a MSHA/NIOSH-approved self-contained breathing apparatus is required.[8] |

Handling Procedures

-

Do not eat, drink, or smoke in areas where this compound is handled, processed, or stored.[8]

-

Avoid the formation of dust and aerosols.[4]

-

Contaminated work clothes should be laundered by individuals who have been informed of the hazards.[8]

Storage

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][4]

-

Keep locked up and away from incompatible materials such as strong acids, ammonia, and acetylene.[8]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2][4] |

| Inhalation | Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. | [2] |

Spill Response

-

Evacuation: Evacuate all non-essential personnel from the spill area.[8]

-

Containment: For land spills, dig a pit or holding area to contain the material and cover with a plastic sheet to prevent it from dissolving in water.[1]

-

Cleanup: Spills should be collected using special mercury vapor suppressants or a dedicated vacuum.[1][8] The area should be ventilated and washed after cleanup is complete.[8]

-